molecular formula C9H13FN2O7 B14013185 2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid CAS No. 14698-18-1

2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid

Cat. No.: B14013185
CAS No.: 14698-18-1
M. Wt: 280.21 g/mol
InChI Key: YHMXSTNGNKQKQC-UHFFFAOYSA-N
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Description

Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) is a complex heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a furo[2,3-d]oxazole ring system, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the oxazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups that enhance the compound’s biological activity .

Scientific Research Applications

Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as:

  • 2-methoxy-5-chlorobenzo[d]oxazole
  • 2-ethoxybenzo[d]oxazole
  • 2-ethoxy-5-chlorobenzo[d]oxazole
  • 2-methoxybenzo[d]oxazole

Uniqueness

Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) is unique due to its specific structural features, such as the presence of the furo[2,3-d]oxazole ring and the combination of functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

14698-18-1

Molecular Formula

C9H13FN2O7

Molecular Weight

280.21 g/mol

IUPAC Name

2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid

InChI

InChI=1S/C9H13FN2O7/c10-3(8(15)16)6-12(9(11)17)7-5(19-6)4(14)2(1-13)18-7/h2-7,13-14H,1H2,(H2,11,17)(H,15,16)

InChI Key

YHMXSTNGNKQKQC-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C2C(O1)N(C(O2)C(C(=O)O)F)C(=O)N)O)O

Origin of Product

United States

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